molecular formula C4H5N3O2 B11770725 5-Amino-4-hydroxy-3(2H)-pyridazinone

5-Amino-4-hydroxy-3(2H)-pyridazinone

Cat. No.: B11770725
M. Wt: 127.10 g/mol
InChI Key: DUMUGGYEJGPIDD-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxypyridazin-3(2H)-one: is a heterocyclic organic compound with a pyridazine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups in the pyridazine ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-hydroxypyridazin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For example, the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions can yield the desired compound.

  • Cyclization of Hydrazine Derivatives

      Reactants: Hydrazine hydrate, 2,4-pentanedione

      Conditions: Acidic medium, reflux

      Product: 5-Amino-4-hydroxypyridazin-3(2H)-one

  • Alternative Method

      Reactants: Hydrazine hydrate, ethyl acetoacetate

      Conditions: Basic medium, room temperature

Industrial Production Methods

In an industrial setting, the production of 5-Amino-4-hydroxypyridazin-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-hydroxypyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

      Products: 5-Keto-4-hydroxypyridazin-3(2H)-one

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature, inert atmosphere

      Products: 5-Amino-4-hydroxypyridazin-3(2H)-amine

  • Substitution

      Reagents: Alkyl halides, acyl chlorides

      Products: Substituted pyridazinones

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-hydroxypyridazin-3(2H)-one is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, 5-Amino-4-hydroxypyridazin-3(2H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxypyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-hydroxypyridazine
  • 5-Hydroxy-4-aminopyridazine
  • 4,5-Diaminopyridazine

Uniqueness

Compared to similar compounds, 5-Amino-4-hydroxypyridazin-3(2H)-one is unique due to the specific positioning of the amino and hydroxyl groups on the pyridazine ring. This unique arrangement enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, its specific structure may confer distinct biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-1,2-dihydropyridazine-3,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-6-7-4(9)3(2)8/h1H,(H,6,8)(H3,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMUGGYEJGPIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=O)NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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